molecular formula C12H16N2O4S B14470332 6-{[(4-Nitrophenyl)sulfanyl]amino}hexanoic acid CAS No. 66857-11-2

6-{[(4-Nitrophenyl)sulfanyl]amino}hexanoic acid

Katalognummer: B14470332
CAS-Nummer: 66857-11-2
Molekulargewicht: 284.33 g/mol
InChI-Schlüssel: IMXVKGNYWDPDKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-{[(4-Nitrophenyl)sulfanyl]amino}hexanoic acid is an organic compound characterized by the presence of a hexanoic acid backbone with an amino group at the sixth position and a 4-nitrophenylsulfanyl group attached to the amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(4-Nitrophenyl)sulfanyl]amino}hexanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with hexanoic acid and 4-nitrothiophenol.

    Formation of Intermediate: Hexanoic acid is first converted to 6-aminohexanoic acid through a series of reactions involving nitration and reduction.

    Coupling Reaction: The 6-aminohexanoic acid is then reacted with 4-nitrothiophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can yield the corresponding amine.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted aminohexanoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

6-{[(4-Nitrophenyl)sulfanyl]amino}hexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-{[(4-Nitrophenyl)sulfanyl]amino}hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenylsulfanyl group can act as a functional moiety that modulates the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Aminohexanoic acid: A simpler analogue without the nitrophenylsulfanyl group.

    4-Nitrophenylsulfanyl derivatives: Compounds with similar functional groups but different backbones.

Uniqueness

6-{[(4-Nitrophenyl)sulfanyl]amino}hexanoic acid is unique due to the combination of the hexanoic acid backbone with the nitrophenylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications.

Eigenschaften

CAS-Nummer

66857-11-2

Molekularformel

C12H16N2O4S

Molekulargewicht

284.33 g/mol

IUPAC-Name

6-[(4-nitrophenyl)sulfanylamino]hexanoic acid

InChI

InChI=1S/C12H16N2O4S/c15-12(16)4-2-1-3-9-13-19-11-7-5-10(6-8-11)14(17)18/h5-8,13H,1-4,9H2,(H,15,16)

InChI-Schlüssel

IMXVKGNYWDPDKR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1[N+](=O)[O-])SNCCCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.